molecular formula C7H2Br2ClN B8733356 3,5-Dibromo-4-chlorobenzonitrile

3,5-Dibromo-4-chlorobenzonitrile

Cat. No. B8733356
M. Wt: 295.36 g/mol
InChI Key: KXFQJADXZDMHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dibromo-4-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H2Br2ClN and its molecular weight is 295.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dibromo-4-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dibromo-4-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,5-Dibromo-4-chlorobenzonitrile

Molecular Formula

C7H2Br2ClN

Molecular Weight

295.36 g/mol

IUPAC Name

3,5-dibromo-4-chlorobenzonitrile

InChI

InChI=1S/C7H2Br2ClN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H

InChI Key

KXFQJADXZDMHDP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Cl)Br)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(328B1): Phosphoryl trichloride (90 ml, 966 mmol) was added to a suspension of 3,5-dibromo-4-chlorobenzamide (148 g, crude, ˜380 mmol) in acetonitrile (1500 ml) at reflux. The reaction mixture was heated to reflux for additional 90 minutes. The reaction mixture was evaporated to dryness, and then partitioned between EtOAc and aq. NaHCO3 solution. The organic layer was washed one more time with aq. NaHCO3 solution, once with brine, then dried over MgSO4, filtered and evaporated to dryness to give 3,5-dibromo-4-chlorobenzonitrile (110 g). The material was used without further purification in the next reaction.
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
148 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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